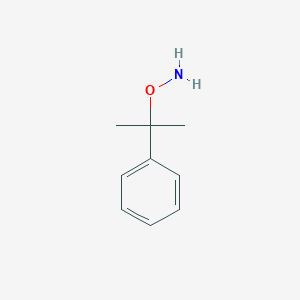
1,2-Ethanediamine, N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-hydroxy- is an organic compound with the molecular formula C2H8N2O It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-hydroxy- can be synthesized through the ammonolysis of 1,2-dichloroethane in the presence of ammonia. The reaction is typically carried out in a tubular reactor at high pressure (6 MPa) and elevated temperatures (160°C). The optimal conditions include a 60% weight concentration of ammonia and a reactant molar ratio of ammonia to 1,2-dichloroethane of 30:1 .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction mixture is then subjected to rectification to separate the desired product from by-products such as diethylenetriamine and triethylenetetramine .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to ethylenediamine under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of 1,2-Ethanediamine, N-hydroxy-.
Reduction: Ethylenediamine.
Substitution: Substituted amines with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-hydroxy- involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl group and amine groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This coordination can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: The parent compound without the hydroxyl group.
1,2-Diaminopropane: A similar compound with an additional methyl group.
Ethylenediaminetetraacetic acid (EDTA): A related compound with multiple amine and carboxyl groups.
Uniqueness
1,2-Ethanediamine, N-hydroxy- is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and coordination interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
29072-73-9 |
|---|---|
Molekularformel |
C2H8N2O |
Molekulargewicht |
76.10 g/mol |
IUPAC-Name |
N-(2-aminoethyl)hydroxylamine |
InChI |
InChI=1S/C2H8N2O/c3-1-2-4-5/h4-5H,1-3H2 |
InChI-Schlüssel |
JVKAWJASTRPFQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
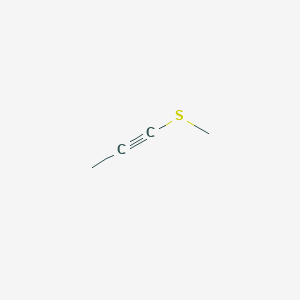
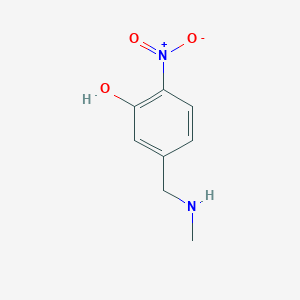
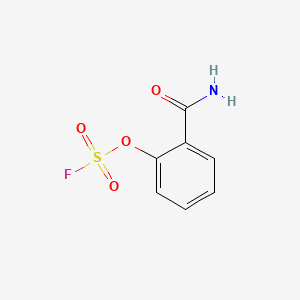
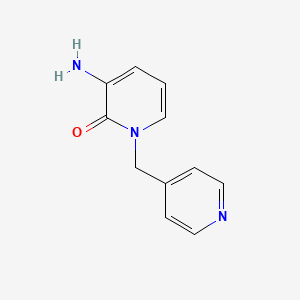




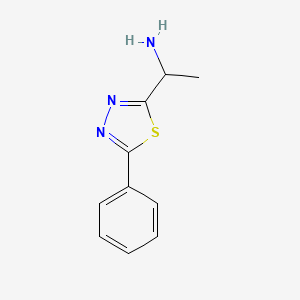
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
